molecular formula C10H15ClN4 B1469629 [1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine CAS No. 1421099-48-0

[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine

Cat. No. B1469629
M. Wt: 226.7 g/mol
InChI Key: IYCWZJSDNRMINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine, also known as CPP-4, is a synthetic compound with potential applications in scientific research. CPP-4 has been studied for its ability to modulate the activity of certain enzymes, receptors, and transporters, as well as its potential therapeutic effects.

Scientific Research Applications

  • Bone Formation Rate Enhancement : A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, was discovered through a high-throughput screening campaign aimed at treating bone disorders. This compound showed a dose-dependent increase in the trabecular bone formation rate in animal models, suggesting potential applications in osteoporosis treatment and bone health (Pelletier et al., 2009).

  • Asymmetric Synthesis : The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, employing (-)-2-cyano-6-phenyloxazolopiperidine, highlights a methodological application in creating chiral building blocks for pharmaceutical compounds. This synthesis pathway could potentially be adapted or serve as an inspiration for the synthesis of related compounds, including [1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine (Froelich et al., 1996).

  • Anticonvulsant Drug Structure Analysis : Research into the crystal structures of anticonvulsant compounds has provided insights into the structural and electronic properties critical for activity. Such studies are invaluable for the rational design of new therapeutic agents targeting neurological disorders (Georges et al., 1989).

properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWZJSDNRMINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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